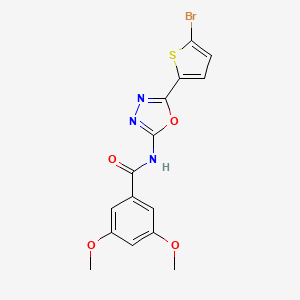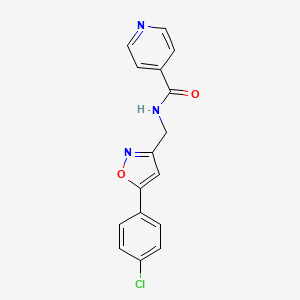
N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide, also known as BTOB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BTOB belongs to the class of oxadiazole derivatives, which have shown promising results in various biological applications.
Mecanismo De Acción
The mechanism of action of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins that play a role in various biological processes. N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide has also been shown to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide has been shown to inhibit the growth of cancer cells, induce apoptosis, and suppress tumor angiogenesis. N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide has also been shown to modulate the immune system by suppressing the production of pro-inflammatory cytokines and enhancing the activity of immune cells. N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators and reducing the infiltration of immune cells into inflamed tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide has several advantages for use in lab experiments, including its high purity, stability, and solubility in various solvents. N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide is also relatively easy to synthesize and can be obtained in large quantities. However, N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide has some limitations for use in lab experiments, including its relatively high cost and limited availability compared to other compounds.
Direcciones Futuras
There are several future directions for research on N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide. One potential direction is to investigate the use of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide as a fluorescent probe for detecting metal ions in biological samples. Another potential direction is to explore the use of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide as a photosensitizer for photodynamic therapy. Further research is also needed to fully understand the mechanism of action of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide and its potential applications in various scientific fields.
Conclusion
In conclusion, N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide is a chemical compound that has shown promising results in various scientific fields. N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and biochemistry. N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide has been shown to exhibit various biochemical and physiological effects, including inhibiting the growth of cancer cells, suppressing inflammation, and modulating the immune system. N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide has several advantages for use in lab experiments, including its high purity, stability, and solubility in various solvents. However, further research is needed to fully understand the mechanism of action of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide and its potential applications in various scientific fields.
Métodos De Síntesis
The synthesis of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide involves a multi-step process that starts with the reaction of 5-bromo-2-thiophenecarboxylic acid with hydrazine hydrate to form 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole-2-carbohydrazide. This intermediate compound is then reacted with 3,5-dimethoxybenzoyl chloride in the presence of triethylamine to yield N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide. The yield of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reactants.
Aplicaciones Científicas De Investigación
N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide has shown promising results in inhibiting the growth of cancer cells, suppressing inflammation, and modulating the immune system. N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide has also been investigated for its potential use as a fluorescent probe for detecting metal ions and as a photosensitizer for photodynamic therapy.
Propiedades
IUPAC Name |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O4S/c1-21-9-5-8(6-10(7-9)22-2)13(20)17-15-19-18-14(23-15)11-3-4-12(16)24-11/h3-7H,1-2H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRQPIIHWHAENN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-(Mesitylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2911990.png)



![1-(4-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2911995.png)
![4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2911998.png)




![2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonan-7-yl]acetic acid](/img/structure/B2912008.png)
![2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2912009.png)
![6-hydroxy-8-[(2-hydroxyethyl)amino]-7-[2-(4-methoxyphenyl)ethyl]-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B2912011.png)